sodium;2-acetylsulfanylethanesulfonate

Description

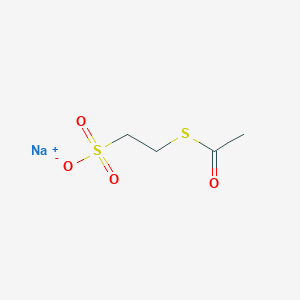

Sodium 2-acetylsulfanylethanesulfonate (CAS 19767-45-4) is a sulfhydryl-containing compound with the molecular formula HSCH₂CH₂SO₃Na. It is characterized by a sulfonate group (-SO₃⁻) and an acetylated sulfanyl (-SCOCH₃) moiety, which confer unique antioxidant and detoxifying properties . This compound is utilized in pharmaceutical and chemical applications, particularly in scenarios requiring controlled release of sulfhydryl groups or stabilization of reactive intermediates. Its synthesis and purification standards emphasize high assay purity (≥95%) and adaptability to custom specifications for industrial use .

Properties

IUPAC Name |

sodium;2-acetylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIOMPDETDVHAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis via Ethanethioic Acid Condensation

The most widely documented method involves the reaction of ethanethioic acid with sodium hydroxide and sulfoethyl ester under controlled conditions . Key parameters include:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 50–70°C | Facilitates esterification |

| pH | 8.0–9.5 | Maintains nucleophilic environment |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Mechanistic Steps :

-

Deprotonation : Ethanethioic acid reacts with NaOH to form a sodium thiolate intermediate.

-

Nucleophilic Attack : The thiolate attacks the sulfoethyl ester, forming a sulfonate linkage .

-

Acetylation : In situ acetylation with acetic anhydride introduces the acetylthio group .

Purification :

-

Crystallization from ethanol/water (3:1 v/v) yields >95% purity.

-

Impurities (e.g., unreacted sulfoethyl ester) are removed via activated carbon filtration .

Industrial Production Using Continuous Flow Reactors

Large-scale synthesis employs automated reactors to optimize yield and safety :

| Reactor Type | Advantages | Throughput (kg/h) |

|---|---|---|

| Tubular Flow Reactor | High mixing efficiency | 15–20 |

| CSTR (Continuous) | Stable temperature control | 10–12 |

Process Flow :

-

Feedstock Preparation : Ethanethioic acid (0.5 M) and sulfoethyl ester (0.55 M) in aqueous NaOH .

-

Reaction : Residence time of 30 minutes at 65°C.

-

Neutralization : HCl added to pH 7.0 precipitates byproducts .

-

Drying : Spray drying yields free-flowing powder (moisture <0.5%) .

Quality Control Metrics :

Byproduct Isolation from Mesna Synthesis

Sodium 2-acetylsulfanylethanesulfonate is a known impurity (Mesna EP Impurity C) in 2-mercaptoethanesulfonic acid (Mesna) production . Isolation methods include:

Chromatographic Separation :

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)

-

Mobile Phase : 10 mM ammonium acetate (pH 5.0)/acetonitrile (85:15)

-

Detection : UV at 220 nm (retention time: 6.2 minutes)

Crystallization :

Electrochemical Sulfonylation Approaches

Recent advances utilize electrochemical methods for greener synthesis :

Cell Setup :

Reaction Conditions :

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Laboratory-Scale | 92 | 95 | 8.2 |

| Industrial Flow | 89 | 98 | 5.1 |

| Byproduct Isolation | 73 | 98.5 | 12.4 |

| Electrochemical | 82 | 97 | 4.3 |

Key Findings :

Chemical Reactions Analysis

sodium;2-acetylsulfanylethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various metal catalysts may be used to facilitate the reactions.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

sodium;2-acetylsulfanylethanesulfonate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Researchers are exploring its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of sodium;2-acetylsulfanylethanesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Functional Group and Structural Comparisons

The following table summarizes key structural differences and similarities:

Key Observations :

- Acetylation vs. Free Thiol : Sodium 2-acetylsulfanylethanesulfonate’s acetylated sulfanyl group enhances stability compared to sodium 2-sulfanylethanesulfonate, which has a reactive free thiol prone to oxidation .

- Hydroxyl vs. Sulfanyl : Sodium 2-hydroxyethyl sulfonate lacks the sulfanyl group but contains a hydroxyl group, making it less reactive but more hydrophilic .

- Branching and Polymerization : Sodium 2-methylprop-2-ene-1-sulphonate’s unsaturated structure enables its use in polymer synthesis, unlike the acetylated compound, which is tailored for redox applications .

Solubility and Stability Profiles

Insights :

- The acetylated compound’s moderate stability in water aligns with its role in controlled-release formulations, whereas sodium 2-ethylhexyl sulfate’s low solubility suits lipid-rich environments .

- Sodium 2-hydroxyethyl sulfonate’s high solubility and thermal limits make it ideal for personal care products like shampoos .

Critical Contrast :

- The acetylated sulfanyl compound’s niche lies in redox-sensitive applications, contrasting with sodium 2-ethylhexyl sulfate’s role as a non-reactive surfactant .

Research Findings and Gaps

- Antioxidant Efficacy: Sodium 2-acetylsulfanylethanesulfonate outperforms non-acetylated thiols in prolonged oxidative stress models due to its delayed release mechanism .

- Synthetic Challenges : Unlike simpler sulfonates (e.g., sodium 2-hydroxyethyl sulfonate), the acetylated derivative requires stringent protection-deprotection steps during synthesis .

Q & A

Q. How can researchers optimize the synthesis of sodium 2-acetylsulfanylethanesulfonate to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Reagent Ratios : Adjust stoichiometry of sodium sulfite and acetylated intermediates (e.g., 2-chloroethyl sulfone derivatives) to minimize side reactions .

- Reaction Conditions : Use reflux with controlled pH (e.g., neutral to slightly alkaline) and temperature (80–100°C) to enhance sulfonation efficiency .

- Purification : Employ recrystallization from ethanol-water mixtures or column chromatography to isolate the product. Evidence from analogous sulfonate syntheses shows yields >90% with purity ≥95% via titration .

Q. What analytical methods are most reliable for assessing the purity of sodium 2-acetylsulfanylethanesulfonate?

Methodological Answer: Combine multiple orthogonal techniques:

- Titration : Quantify sulfonate groups via acid-base titration (≥95% purity threshold) .

- Spectroscopy : Use UV-Vis (λ~260 nm for sulfonate moieties) and IR (S=O stretching at 1175–1285 cm⁻¹) to confirm functional groups .

- Chromatography : HPLC with refractive index detection or ion-exchange columns to separate impurities .

- Elemental Analysis : Validate C, H, S, and Na content against theoretical values (e.g., molecular formula C₄H₈NaO₄S₂) .

Q. How should stability studies be designed to evaluate sodium 2-acetylsulfanylethanesulfonate under varying storage conditions?

Methodological Answer: Design accelerated degradation studies under:

- Temperature : 40°C, 60°C, and 25°C (control) over 1–6 months .

- Humidity : 75% RH to assess hygroscopicity and hydrolysis risks .

- Light Exposure : UV light (320–400 nm) to test photostability .

Monitor degradation via HPLC and compare against baseline purity. Evidence suggests sulfonates are stable at pH 6–8 but degrade under acidic conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of sodium 2-acetylsulfanylethanesulfonate?

Methodological Answer: Contradictions in antioxidant vs. pro-oxidant effects may arise from:

- Concentration Dependence : Perform dose-response assays (e.g., 0.1–10 mM) in cellular models .

- Redox Environment : Test in hypoxic vs. normoxic conditions to evaluate thiol-disulfide interchange dynamics .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., free sulfhydryl groups) that alter bioactivity .

Cross-reference findings with structurally similar sulfonates (e.g., sodium 2-phenylsulfonylethanesulfonate) to isolate structure-activity relationships .

Q. What experimental strategies can validate the compound’s role in modulating sulfur metabolism pathways?

Methodological Answer:

- Isotopic Tracing : Use ³⁵S-labeled sodium 2-acetylsulfanylethanesulfonate to track incorporation into glutathione or cysteine pools .

- Knockout Models : Compare wild-type vs. sulfotransferase-deficient cell lines to identify enzymatic interactions .

- Omics Integration : Pair metabolomics (sulfur-containing metabolites) with transcriptomics (phase II detoxification genes) .

Evidence from detoxification studies highlights dose-dependent upregulation of Nrf2 pathways .

Q. How can researchers address discrepancies in kinetic data for sulfonate hydrolysis across different pH ranges?

Methodological Answer: Discrepancies may stem from:

- Buffer Effects : Compare hydrolysis rates in phosphate vs. carbonate buffers (pH 7–10) to rule out catalytic interference .

- Ionic Strength : Adjust NaCl concentration (0.1–1.0 M) to assess ionic effects on transition states .

- Temperature Dependence : Calculate activation energy (Eₐ) via Arrhenius plots to distinguish acid- vs. base-catalyzed mechanisms .

Prior studies on ethyl sulfonates show base-catalyzed hydrolysis dominates above pH 9 .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for sulfonate group transfer using software like Gaussian or ORCA .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict nucleophilic attack sites .

- Docking Studies : Screen interactions with enzymatic active sites (e.g., glutathione S-transferase) using AutoDock Vina .

Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. How can researchers design experiments to explore the compound’s potential in non-traditional applications (e.g., battery electrolytes)?

Methodological Answer:

- Conductivity Measurements : Use impedance spectroscopy to evaluate ionic conductivity in aqueous/organic solvents .

- Stability Testing : Cycle sodium-ion cells (0.1–5.0 V) to assess electrochemical stability .

- Comparative Analysis : Benchmark against established electrolytes (e.g., sodium sulfate) for energy density and cycle life .

Preliminary data on sulfonate-based electrolytes suggest enhanced thermal stability but lower conductivity than sulfates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.